1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-2-ylmethyl)thiourea
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Description
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C25H26N4S and its molecular weight is 414.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Pyridine-Based Heterocycles Synthesis : A study by El-Kashef et al. (2010) explores the synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles, starting from ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. This research highlights the chemical reactivity of pyridine-based compounds in forming complex heterocycles, which could have various scientific applications (El-Kashef et al., 2010).
Inhibitory Activity on HIV-1 Reverse Transcriptase : Research by Heinisch et al. (1997) on diazinyl-substituted thiourea derivatives, prepared from 2-(2-aminoethyl)pyridine, evaluated their role as non-nucleoside inhibitors of human immunodeficiency virus type 1 reverse transcriptase. This study contributes to the understanding of the potential biomedical applications of pyridine and thiourea-based compounds (Heinisch et al., 1997).
Biological Activities
Antimicrobial Agents : A novel series of thiazole derivatives incorporating pyridine moiety was synthesized by Khidre and Radini (2021), showing potential as antimicrobial agents. This research underscores the relevance of pyridine-based thiourea compounds in developing new antimicrobial solutions (Khidre & Radini, 2021).
Herbicidal Activities : Research on N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea by Fu-b (2014) demonstrates its effective herbicidal activity. This highlights the potential agricultural applications of thiourea derivatives in controlling weeds (Fu-b, 2014).
Molecular Docking and DNA Binding Studies
DNA Binding and Cytotoxicity : A study by Mushtaque et al. (2016) on 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea involved molecular docking, DNA binding, cytotoxicity, and density functional theory (DFT) studies, revealing insights into the interaction of thiourea derivatives with DNA and their potential cytotoxic effects. This research provides a foundation for understanding how thiourea derivatives may interact with biological macromolecules and their implications in biomedical research (Mushtaque et al., 2016).
Properties
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4S/c1-18-11-12-24-23(16-18)22(19(2)27-24)13-15-29(17-21-10-6-7-14-26-21)25(30)28-20-8-4-3-5-9-20/h3-12,14,16,27H,13,15,17H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQOELUSWUTIPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CC=N3)C(=S)NC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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